molecular formula C9H10N2O2 B13762571 p-Toluoylurea CAS No. 51884-04-9

p-Toluoylurea

Cat. No.: B13762571
CAS No.: 51884-04-9
M. Wt: 178.19 g/mol
InChI Key: BPHRPPOQCQPNMB-UHFFFAOYSA-N
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Description

p-Toluoylurea (CAS 622-51-5), also known as p-tolylurea, is a urea derivative where a para-methyl-substituted phenyl group is attached to the urea backbone. Structurally, it consists of two amine groups connected by a carbonyl group, with one amine bonded to a p-tolyl (4-methylphenyl) moiety . This compound is primarily used in biochemical research, particularly in studies involving hydrogen bonding, crystallization, and as a precursor for more complex organic syntheses . Its synthesis typically involves the reaction of p-toluidine with phosgene or urea under controlled conditions, though alternative routes using p-toluenesulfonic acid derivatives have also been documented .

This compound exhibits moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) but is less soluble in water due to its hydrophobic aromatic substituent. Its melting point ranges between 160–165°C, a characteristic influenced by the symmetry and packing efficiency of its crystalline structure .

Properties

CAS No.

51884-04-9

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-carbamoyl-4-methylbenzamide

InChI

InChI=1S/C9H10N2O2/c1-6-2-4-7(5-3-6)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13)

InChI Key

BPHRPPOQCQPNMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluoylurea typically involves the reaction of p-toluic acid with urea under specific conditions. One common method is to heat p-toluic acid with urea in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:

p-Toluic acid+UreaCatalystThis compound+Water\text{p-Toluic acid} + \text{Urea} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} p-Toluic acid+UreaCatalyst​this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: p-Toluoylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

p-Toluoylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound can be employed in biochemical assays and studies involving enzyme interactions.

    Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of p-Toluoylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho- and Meta-Tolylurea

The positional isomers of p-toluoylurea—o-tolylurea (CAS 614-77-7) and m-tolylurea (CAS 63-99-0)—differ in the methyl group’s placement on the phenyl ring. These structural variations lead to distinct physicochemical properties:

  • Melting Points :
    • p-Tolylurea: 160–165°C
    • o-Tolylurea: 145–150°C
    • m-Tolylurea: 155–160°C

      The para isomer’s higher melting point is attributed to its symmetrical structure, enabling tighter crystal packing .
  • Solubility :
    • o-Tolylurea shows slightly higher aqueous solubility than the para isomer due to reduced steric hindrance and dipole interactions.
  • Spectroscopic Properties :
    • In $^{13}\text{C NMR}$, the para isomer’s methyl carbon resonates at ~21 ppm, while the carbonyl carbon appears at ~158 ppm. The ortho isomer exhibits split peaks for aromatic carbons due to asymmetric environments .

Table 1: Physicochemical Comparison of Tolylurea Isomers

Property p-Tolylurea o-Tolylurea m-Tolylurea
CAS Number 622-51-5 614-77-7 63-99-0
Melting Point (°C) 160–165 145–150 155–160
Solubility in Water Low Moderate Low
Symmetry High (C$_{2v}$) Low Moderate
Substituted Phenylureas: Methoxy and Ethoxy Derivatives

Compounds like p-methoxyphenylurea (CAS 1566-42-3) and p-ethoxyphenylurea (CAS 150-69-6) replace the methyl group with methoxy (-OCH$3$) or ethoxy (-OC$2$H$_5$) substituents. Key differences include:

  • Electronic Effects: Methoxy and ethoxy groups are stronger electron donors than methyl, altering urea’s hydrogen-bonding capacity and reactivity.
  • Melting Points :
    • p-Methoxyphenylurea: ~170°C (higher than p-tolylurea due to enhanced dipole interactions).
    • p-Ethoxyphenylurea: ~150°C (lower due to increased steric bulk) .

Table 2: Comparison with Methoxy/Ethoxy Analogues

Property p-Tolylurea p-Methoxyphenylurea p-Ethoxyphenylurea
Substituent -CH$_3$ -OCH$_3$ -OC$2$H$5$
Melting Point (°C) 160–165 ~170 ~150
Electron Effect Weakly donating Strongly donating Moderately donating

Comparison with Functionally Similar Compounds

Tolbutamide: A Sulfonylurea Drug

Tolbutamide (CAS 64-77-7), a sulfonylurea antidiabetic drug, shares functional similarity with p-tolylurea in its urea backbone but differs critically:

  • Structure : Tolbutamide replaces one urea amine with a sulfonyl group and incorporates a butyl chain.
  • Bioactivity :
    • Tolbutamide stimulates insulin secretion by binding to pancreatic β-cell SUR1 receptors, a mechanism absent in p-tolylurea .
  • Solubility :
    • Tolbutamide is more lipophilic, enhancing its membrane permeability and oral bioavailability compared to p-tolylurea .

Table 3: Functional Comparison with Tolbutamide

Property p-Tolylurea Tolbutamide
Functional Group Urea Sulfonylurea
Bioactivity None reported Antidiabetic
LogP (Lipophilicity) ~1.2 ~2.5

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